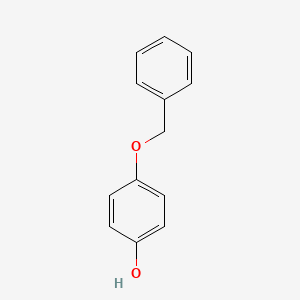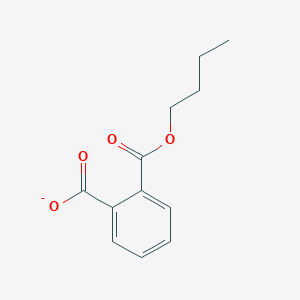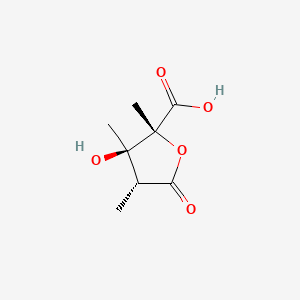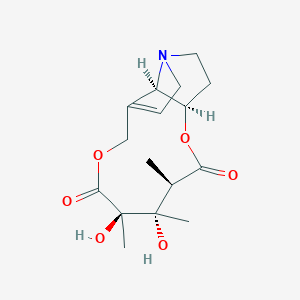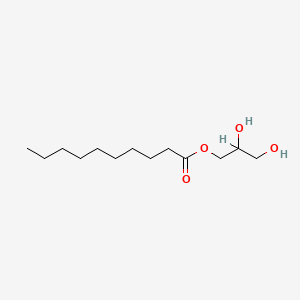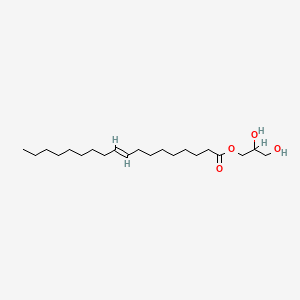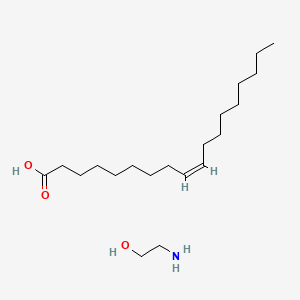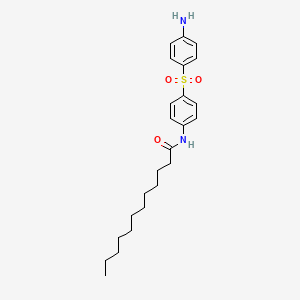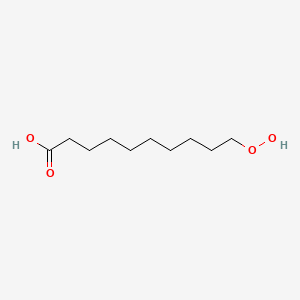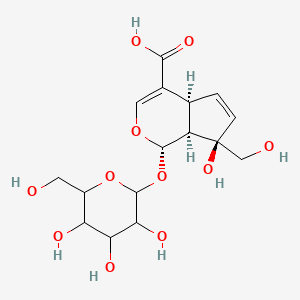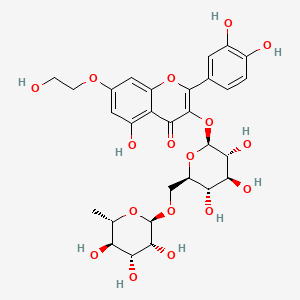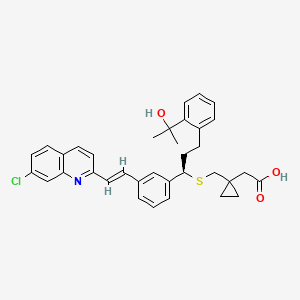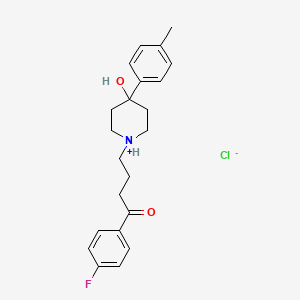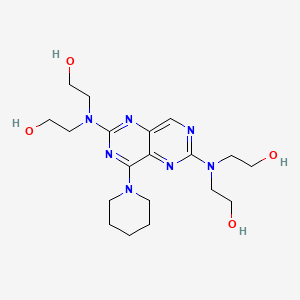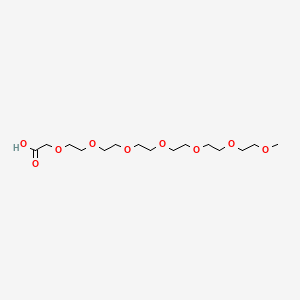
m-PEG7-CH2COOH
概要
説明
科学的研究の応用
mPEG6-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in the development of drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Industry: Applied in the production of various industrial products, including coatings, adhesives, and surfactants
作用機序
Target of Action
m-PEG7-CH2COOH, also known as mPEG6-CH2COOH, m-PEG6-O-CH2COOH, or m-PEG6-acetic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are the antibodies to which it is attached in ADCs and the E3 ubiquitin ligase and target protein in PROTACs .
Mode of Action
This compound acts as a linker in ADCs and PROTACs. In ADCs, it attaches an ADC cytotoxin to an antibody . In PROTACs, it connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the intracellular ubiquitin-proteasome system. PROTACs, which contain this compound as a linker, exploit this system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in this compound increases solubility in aqueous media , which could potentially enhance the bioavailability of the compounds it is part of.
Result of Action
The result of the action of this compound is the selective degradation of target proteins in the case of PROTACs . For ADCs, the result is the delivery of cytotoxic drugs to specific cells identified by the antibodies .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to prevent the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
生化学分析
Biochemical Properties
m-PEG7-CH2COOH plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates these interactions.
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of ADCs and PROTACs . By facilitating the attachment of cytotoxic agents to antibodies, this compound plays a crucial role in directing these agents to specific cells, thereby influencing cell function
Molecular Mechanism
The molecular mechanism of action of this compound is tied to its role as a linker in the synthesis of ADCs and PROTACs . In PROTACs, this compound helps to connect a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mPEG6-CH2COOH typically involves the reaction of methoxy-polyethylene glycol (m-PEG) with a carboxylating agent. One common method is the reaction of m-PEG with succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield mPEG6-CH2COOH .
Industrial Production Methods
Industrial production of mPEG6-CH2COOH follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions
mPEG6-CH2COOH undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.
Common Reagents and Conditions
EDC and HATU: Used as activators for amide bond formation.
Sulfuric Acid and p-Toluenesulfonic Acid: Used as catalysts for esterification reactions.
Major Products
Amides: Formed from the reaction with primary amines.
類似化合物との比較
Similar Compounds
m-PEG7-CH2CH2COOH: Another PEG-based linker with a similar structure but with an additional ethylene group.
m-PEG5-CH2COOH: A shorter PEG linker with five ethylene glycol units.
m-PEG12-CH2COOH: A longer PEG linker with twelve ethylene glycol units
Uniqueness
mPEG6-CH2COOH is unique due to its optimal length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications in drug delivery and bioconjugation, where the linker length can significantly impact the efficacy and stability of the final product .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O9/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15(16)17/h2-14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSXISOALMMMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

